molecular formula C18H26Cl2N4OS B4745255 4-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide

4-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide

Cat. No.: B4745255
M. Wt: 417.4 g/mol
InChI Key: ZEYLXIGZBREEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide, commonly known as ML-18, is a chemical compound that has been extensively researched for its potential use in various scientific applications.

Mechanism of Action

The mechanism of action of ML-18 is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and survival. ML-18 has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. ML-18 has also been found to inhibit the activity of AKT, a protein that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that ML-18 has potent anticancer activity and can induce apoptosis in cancer cells. ML-18 has also been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins that are essential for cancer cell growth and survival. Additionally, ML-18 has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using ML-18 in lab experiments is its potent anticancer activity against various cancer cell lines. ML-18 has also been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using ML-18 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on ML-18 should focus on exploring its potential use in cancer therapy. Studies should aim to elucidate the mechanism of action of ML-18 and identify the specific enzymes and proteins that it targets. Additionally, studies should aim to optimize the synthesis method of ML-18 to improve its solubility in water and increase its bioavailability in vivo. Finally, studies should aim to evaluate the efficacy and safety of ML-18 in preclinical and clinical trials to determine its potential as a cancer therapy.

Scientific Research Applications

ML-18 has been extensively researched for its potential use in various scientific applications. One of the most promising applications of ML-18 is in the field of cancer research. Studies have shown that ML-18 has potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. ML-18 has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2N4OS/c19-16-3-2-15(14-17(16)20)23-6-8-24(9-7-23)18(26)21-4-1-5-22-10-12-25-13-11-22/h2-3,14H,1,4-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYLXIGZBREEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=S)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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